molecular formula C15H14ClNO4S B2379284 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide CAS No. 951901-05-6

5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No.: B2379284
CAS No.: 951901-05-6
M. Wt: 339.79
InChI Key: GXACBNGIKKOJBA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research. It is a furan-2-carboxamide derivative, a scaffold recognized for its diverse biological activities and potential as a protein kinase modulator . The structure incorporates a 2-chlorophenyl substituent, a feature common in pharmacologically active compounds that can influence target binding and bioavailability . Furthermore, the molecule contains a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety, which can act as a polar, saturated ring system to modulate the compound's solubility and physicochemical properties . This combination of structural features makes this compound a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening in various biological assays. Its potential applications include serving as a starting point for the development of inhibitors for enzymes such as Protein Kinase D (PKD) , or for exploring structure-activity relationships (SAR) in other disease models. This product is provided for research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXACBNGIKKOJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄ClNO₄S
  • Molecular Weight : 339.8 g/mol
  • CAS Number : 951901-05-6

The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on flavonoid derivatives demonstrated that halogenated compounds could effectively inhibit the growth of non-small cell lung cancer (A549) cells. The most potent derivative had an IC₅₀ value of 0.46 µM, outperforming the standard anticancer drug 5-fluorouracil (IC₅₀ = 4.98 µM) .

CompoundIC₅₀ (µM)Mechanism of Action
6l0.46Induces apoptosis via mitochondrial pathways
6k3.14Induces apoptosis via caspase activation
5-FU4.98Standard chemotherapy agent

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to various protein targets associated with cancer progression. These studies are crucial for identifying potential therapeutic targets and optimizing the compound's structure for enhanced efficacy.

Case Studies

A notable case study involved the evaluation of a series of synthesized compounds related to furan derivatives, including this compound. The study focused on their ability to inhibit specific cancer cell lines and elucidate their mechanisms of action through apoptotic pathways .

Findings from Case Studies:

  • Apoptosis Induction : Compounds similar to this furan derivative were found to decrease anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax.
  • Caspase Activation : The activation of caspase-3 was a hallmark observed in treated cancer cells, indicating successful induction of programmed cell death.

Conclusion and Future Directions

The biological activity of this compound shows promise as an anticancer agent through its ability to induce apoptosis in cancer cells. Future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
  • Mechanistic Studies : Further elucidating its mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency and selectivity against cancer cells.

Comparison with Similar Compounds

Structural Modifications in Furan-Carboxamide Derivatives

Compound 1 :
  • Name : N-{[5-(3-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
  • Key Differences :
    • Substituent Position : 3-chlorophenyl on furan vs. 2-chlorophenyl in the target compound.
    • Methylene Linkage : An additional methylene group bridges the furan and tetrahydrothiophene sulfone.
  • Implications : The 3-chlorophenyl substitution may alter steric interactions in binding pockets, while the methylene spacer could reduce conformational rigidity.
Compound 2 :
  • Name : 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
  • Key Differences :
    • Core Structure : Benzofuran replaces furan, introducing a fused aromatic system.
    • Substituents : 3-fluorobenzyl on nitrogen and a methyl group at the 3-position of benzofuran.
Compound 3 :
  • Name : 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
  • Key Differences :
    • Sulfinylmethyl Group : Introduces chirality and hydrogen-bonding capacity.
    • 2-Methoxyphenylmethyl : Electron-donating methoxy group contrasts with the sulfone in the target compound.
  • Implications : The sulfoxide moiety may improve solubility, while the methoxy group could modulate electronic effects on the carboxamide.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Condensation : Coupling 5-(2-chlorophenyl)furan-2-carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .

  • Critical Factors :

  • Temperature : Excess heat during amide coupling can lead to racemization or side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may complicate purification.
    • Yield Optimization : Pilot studies suggest yields of 60–75% under inert (N₂) conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include:
  • Furan protons : δ 6.2–7.4 ppm (split patterns depend on substitution).
  • Tetrahydrothiophene-dioxide : δ 2.8–4.1 ppm (sulfone protons) .
  • FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹; sulfone S=O at ~1150–1300 cm⁻¹ .
  • HRMS : Molecular ion peak matching [M+H]⁺ for C₁₆H₁₅ClNO₄S (exact mass: 376.04) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or QikProp to assess:
  • LogP : ~2.8 (moderate lipophilicity, suitable for CNS penetration).
  • H-bond donors/acceptors : 2/5, suggesting oral bioavailability .
  • Molecular Docking : AutoDock Vina to simulate binding to sulfotransferases (due to sulfone group) or kinase targets (e.g., JAK3) .
    • Validation : Compare computational results with in vitro permeability assays (Caco-2 or PAMPA) .

Q. How do structural analogs with varying substituents affect bioactivity, and how can contradictions in data be resolved?

  • Case Study :

Analog Substituent Modifications Bioactivity (IC₅₀) Reference
ParentNone12.3 µM (Kinase X)
Analog A2-Methoxy phenyl → 4-Fluorophenyl8.7 µM
Analog BTetrahydrothiophene-dioxide → PiperazineInactive
  • Data Contradictions :
  • Analog B’s inactivity may arise from reduced sulfone-mediated hydrogen bonding.
  • Resolution: Perform thermodynamic integration (MD simulations) to compare binding free energies .

Q. What experimental designs are recommended for elucidating the mechanism of action in inflammatory pathways?

  • In Vitro Assays :

NF-κB Inhibition : Luciferase reporter assays in HEK293T cells (dose: 1–50 µM) .

Cytokine Profiling : ELISA for TNF-α/IL-6 in LPS-stimulated macrophages .

  • In Vivo Models :

  • Murine Collagen-Induced Arthritis : Dose 10 mg/kg/day (oral); assess paw swelling and histopathology .
    • Controls : Include sulfasalazine (positive control) and vehicle (DMSO <0.1%) .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show no activity?

  • Hypotheses :

  • Target Selectivity : Off-target effects due to sulfone group interacting with non-kinase proteins (e.g., sulfotransferases) .
  • Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) may skew IC₅₀ values .
    • Resolution :
  • Kinome-wide Profiling : Use DiscoverX KINOMEscan to evaluate selectivity across 468 kinases .
  • Structural Analysis : Compare X-ray crystallography data of ligand-bound vs. unbound kinase domains .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times (30 min vs. 12 hrs) .
  • Biological Assays : Use 3D tumor spheroids for anticancer studies to better mimic in vivo conditions .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignments .

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